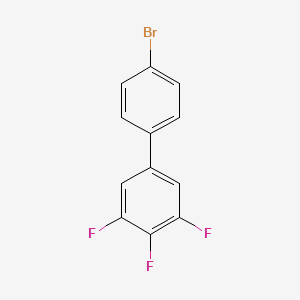

4-bromo-3,4,5-trifluoro-1,1-biphenyl

Vue d'ensemble

Description

4-Bromo-3,4,5-trifluoro-1,1-biphenyl is an organic compound with the chemical formula C12H6BrF3. It is a colorless crystal or white powder that is stable under most conditions. This compound is commonly used as an intermediate in organic synthesis for the manufacture of pesticides, dyes, drugs, and chemical reagents .

Mécanisme D'action

Target of Action

It is commonly used as an organic synthesis intermediate for the manufacture of pesticides, dyes, drugs, and chemical reagents . Therefore, its targets can vary depending on the specific compound it is used to synthesize.

Mode of Action

It can be used as a halogen reagent in organic synthesis . In general, halogen reagents can participate in various types of reactions, including substitution, addition, and elimination reactions, depending on the conditions and the reactants involved.

Action Environment

The action, efficacy, and stability of 4-Bromo-3,4,5-Trifluoro-1,1-Biphenyl can be influenced by various environmental factors. For instance, it is stable to most organic solvents and some inorganic solvents at room temperature . An explosion may occur at high temperature and strong oxidant action . Therefore, the conditions under which it is stored and used can significantly impact its action and stability.

Méthodes De Préparation

4-Bromo-3,4,5-trifluoro-1,1-biphenyl can be synthesized through various methods. One common method involves the reaction of trifluorobenzene with bromine in the presence of a catalyst. This reaction is typically carried out under an inert atmosphere or in an organic solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Bromo-3,4,5-trifluoro-1,1-biphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions where the bromine atom is replaced by another halogen or functional group.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various organic solvents. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of more complex organic molecules .

Applications De Recherche Scientifique

Chemical Synthesis Applications

4-Bromo-3,4,5-trifluoro-1,1'-biphenyl serves as a crucial intermediate in the synthesis of several fluorinated biphenyl compounds. These compounds are valuable in various chemical reactions due to their stability and reactivity.

Synthesis of Fluxapyroxad

One of the primary applications of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl is in the synthesis of fluxapyroxad , a broad-spectrum fungicide. Fluxapyroxad is known for its efficacy against various fungal pathogens affecting crops such as grains and soybeans. The synthesis involves several steps where 4-bromo-3,4,5-trifluoro-1,1'-biphenyl acts as a precursor to 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (a key intermediate) through various chemical transformations such as boration and coupling reactions .

Development of Novel Fungicides

Research has demonstrated that derivatives of 4-bromo-3,4,5-trifluoro-1,1'-biphenyl can lead to the development of new fungicidal agents. For instance, crystalline forms derived from this compound have shown effectiveness against a range of fungal species that affect crops like wheat and corn . The ability to modify the structure allows for enhanced activity against specific pathogens.

Case Study 1: Synthesis Efficiency Improvement

A study highlighted an improved method for synthesizing 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine using 4-bromo-3,4,5-trifluoro-1,1'-biphenyl. The method reported high yields and lower costs compared to previous techniques that utilized expensive catalysts and longer reaction times. This advancement not only enhances the economic feasibility of producing fluxapyroxad but also opens avenues for large-scale production .

Case Study 2: Environmental Impact Assessment

Research into the environmental impact of using fluxapyroxad synthesized from 4-bromo-3,4,5-trifluoro-1,1'-biphenyl indicates that it has a favorable profile compared to traditional fungicides. Studies have shown reduced toxicity to non-target organisms and lower persistence in the environment . This makes it a promising candidate for sustainable agricultural practices.

Comparaison Avec Des Composés Similaires

4-Bromo-3,4,5-trifluoro-1,1-biphenyl can be compared with other halogenated biphenyl compounds, such as:

4-Bromo-1,1’-biphenyl: Similar in structure but lacks the trifluoromethyl groups, making it less reactive in certain coupling reactions.

4-Bromo-2,3’,4’,5’-tetrafluoro-1,1’-biphenyl: Contains an additional fluorine atom, which can influence its reactivity and applications.

The uniqueness of this compound lies in its trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in various synthetic processes.

Activité Biologique

4-Bromo-3,4,5-trifluoro-1,1-biphenyl (C12H6BrF3) is a halogenated biphenyl compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C12H6BrF3

- Molecular Weight : 303.08 g/mol

- IUPAC Name : 4-bromo-3,4,5-trifluoro-1,1'-biphenyl

The presence of bromine and trifluoromethyl groups in its structure contributes to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study investigated its efficacy against various pathogens including mycobacteria and trypanosomatids. The compound demonstrated notable activity against Trypanosoma cruzi, the causative agent of Chagas disease. It was found to be 8.8 times more effective than the standard drug Crystal Violet when tested on trypomastigotes at low temperatures .

Cytotoxicity Studies

In cytotoxicity assays conducted on V79 cells (a line derived from Chinese hamster lung cells), the compound showed selective toxicity towards trypanosomatids compared to mammalian cells. The effective dose (ED50) for Leishmania amazonensis was determined to be approximately 3.0 µmol/L over a 24-hour exposure period . This selective toxicity suggests a potential therapeutic window for treating infections caused by these parasites while minimizing harm to human cells.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve several pathways:

- Inhibition of Enzymatic Activity : The compound may interfere with key metabolic pathways in pathogens, potentially through inhibition of specific enzymes critical for their survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

Study on Trypanocidal Activity

A pivotal study evaluated the trypanocidal effects of various derivatives of biphenyl compounds including this compound. The results indicated that this compound exhibited significant activity against different life cycle stages of T. cruzi, supporting its potential as a lead compound for further development in anti-parasitic therapies .

Comparative Efficacy Against Mycobacteria

Another study focused on the antimicrobial efficacy against mycobacterial species. The results showed that derivatives similar to this compound had varying degrees of effectiveness against Mycobacterium tuberculosis, suggesting that modifications in the biphenyl structure could enhance bioactivity .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrF3/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZYACCZRHIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672988 | |

| Record name | 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178820-38-7 | |

| Record name | 4′-Bromo-3,4,5-trifluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178820-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4'-bromo-3,4,5-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the synthetic route for producing 4'-bromo-3,4,5-trifluorobiphenyl as described in the research?

A1: The synthesis of 4'-bromo-3,4,5-trifluorobiphenyl involves a three-step process []:

Q2: What characterization data is available for 4'-bromo-3,4,5-trifluorobiphenyl?

A2: The research article confirms the successful synthesis and characterization of 4'-bromo-3,4,5-trifluorobiphenyl using the following techniques []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.